molecular formula C6H8ClNO2S B2796633 3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride CAS No. 2172063-43-1

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride

Cat. No.: B2796633
CAS No.: 2172063-43-1
M. Wt: 193.65
InChI Key: IWVDAAAQRLEZPP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride is a chemical compound . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H7NO2S.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 193.65 .

Scientific Research Applications

Anti-obesity Applications

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride has been explored in the context of anti-obesity effects through its role as an inhibitor of hepatic fatty acid synthesis. In studies, compounds structurally related to this compound, such as 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester hydrochloride, demonstrated significant weight control effects in animal models without major impacts on food intake. The weight reduction was primarily attributed to decreased total body lipid levels, suggesting the compound's potential in modulating lipid metabolism for obesity management (Triscari & Sullivan, 1984).

Metabolic Pathway Insights

Research on the metabolism of related compounds in animals has provided insights into potential pathways and metabolites that could be relevant to understanding the action of this compound. Studies on 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride in rats and dogs have shown that it is metabolized into various forms, including the parent compound and its N-methyl derivative. These findings could help in understanding the pharmacokinetics and pharmacodynamics of this compound, offering a basis for further research into its potential applications (Leinweber et al., 1987).

Cognitive Enhancement Potential

The chemical structure of this compound shares similarities with compounds studied for their cognitive enhancing properties. Research into 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, a compound with a thiophene core, demonstrated notable antiamnestic and antihypoxic activities, suggesting that thiophene derivatives, including this compound, may hold potential in the development of treatments for cognitive impairments (Ono et al., 1995).

Anti-inflammatory and Immunomodulatory Research

Thiophene derivatives have been evaluated for their anti-inflammatory and immunosuppressive activities, which could be relevant to the applications of this compound. Compounds with thiophene cores have shown efficacy in reducing inflammation in various models, suggesting potential therapeutic applications in conditions characterized by excessive immune responses. The structure-activity relationships established in these studies can guide further research into the anti-inflammatory and immunomodulatory potentials of this compound (Pillai et al., 2004; Pillai et al., 2005).

Safety and Hazards

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs, including 3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities and potential applications of this compound.

Properties

IUPAC Name

3-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDAAAQRLEZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172063-43-1
Record name 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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